11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(1-methylpyrazol-4-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
The compound “11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(1-methylpyrazol-4-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one” is a complex organic molecule characterized by multiple functional groups, including difluoromethyl, hydroxy, methyl, oxo, and thia groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the core tricyclic structure, introduction of the difluoromethyl groups, and functionalization with hydroxy and oxo groups. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques, including continuous flow chemistry, high-throughput screening, and possibly biocatalysis. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tricyclic molecules with difluoromethyl, hydroxy, and oxo groups. Examples could be:
- 11-(difluoromethyl)-5-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- 11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse applications. Its difluoromethyl groups might confer unique chemical properties, such as increased stability or reactivity, compared to similar compounds without these groups.
Properties
IUPAC Name |
11-(difluoromethyl)-5-[[11-(difluoromethyl)-6-hydroxy-13-methyl-4-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-5-yl]-(1-methylpyrazol-4-yl)methyl]-6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20F4N6O4S2/c1-8-4-11(24(30)31)35-28-13(8)18-22(44-28)20(40)16(26(42)37-18)15(10-6-34-39(3)7-10)17-21(41)23-19(38-27(17)43)14-9(2)5-12(25(32)33)36-29(14)45-23/h4-7,15,24-25H,1-3H3,(H2,37,40,42)(H2,38,41,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAHYMUTPXISRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=C(C(=O)N3)C(C4=CN(N=C4)C)C5=C(C6=C(C7=C(S6)N=C(C=C7C)C(F)F)NC5=O)O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20F4N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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